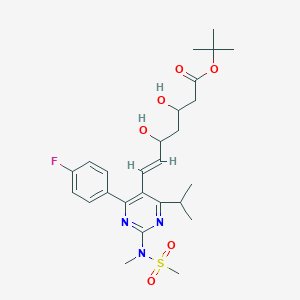

tert-Butylrosuvastatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZGLLGELSZAF-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Tert Butylrosuvastatin

Established Multi-Step Synthetic Routes to tert-Butylrosuvastatin

Several well-established multi-step synthetic routes have been developed for the industrial-scale production of this compound. These routes are often characterized by their key carbon-carbon bond-forming reactions that connect the pyrimidine (B1678525) heterocycle with the chiral side chain.

Wittig Reaction-Based Synthetic Pathways

The Wittig reaction has been a cornerstone in the synthesis of this compound. scirp.org This olefination reaction provides a reliable method for forming the crucial carbon-carbon double bond that links the pyrimidine core to the heptenoate side chain. In a typical Wittig-based approach, a phosphonium (B103445) ylide derived from the pyrimidine portion of the molecule is reacted with an aldehyde precursor of the chiral side chain.

One common strategy involves the reaction of [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide with tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. scirp.org The latter is a key chiral building block containing the desired stereochemistry for the side chain. This reaction, typically carried out in the presence of a base, leads to the formation of the protected this compound. Subsequent deprotection of the diol moiety furnishes the final product. While effective, a significant challenge in the Wittig approach is controlling the stereoselectivity of the newly formed double bond, as a mixture of (E)- and (Z)-isomers can be produced. scirp.org Extensive research has focused on optimizing reaction conditions to favor the desired (E)-isomer.

A mechanochemical approach using a liquid-assisted Wittig reaction has also been explored to synthesize a precursor to this compound. This method offers a greener alternative to traditional solvent-based reactions. scirp.org

| Reactant 1 | Reactant 2 | Key Reaction | Product | Reference |

| [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Wittig Olefination | Protected this compound | scirp.org |

Julia Olefin Reaction-Based Synthetic Pathways

The Julia olefination, and its modified versions like the Julia-Kocienski olefination, present a powerful alternative to the Wittig reaction for the synthesis of this compound. This method is renowned for its high (E)-selectivity in the formation of the alkene, which is a significant advantage in the synthesis of rosuvastatin (B1679574) where the (E)-isomer is the desired product.

In a typical Julia-Kocienski olefination approach, a sulfone derivative of the pyrimidine heterocycle is reacted with an aldehyde corresponding to the chiral side chain. For instance, a pyrimidine sulfone can be treated with a strong base to generate a carbanion, which then reacts with the side-chain aldehyde. The resulting β-alkoxy sulfone intermediate undergoes spontaneous elimination to yield the (E)-alkene with high stereoselectivity.

| Reactant 1 | Reactant 2 | Key Reaction | Product | Reference |

| Pyrimidine Sulfone | (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate (B1210297) | Julia-Kocienski Olefination | Protected this compound | google.com |

Alternative Chemical Transformation Sequences

Beyond the Wittig and Julia olefinations, other chemical transformations have been explored for the synthesis of this compound. One notable alternative is the use of an aldol (B89426) condensation approach. This strategy involves the reaction of a pyrimidine carbaldehyde with an enolate derived from a suitable side-chain precursor.

For example, an efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate (B1242796) and a pyrimidinecarbaldehyde has been developed. researchgate.net The subsequent dehydration of the aldol adduct, often promoted by a Lewis acid in the presence of a tertiary amine, leads to the formation of the α,β-unsaturated ester, which is a key structural feature of this compound. This method provides a convergent and potentially more atom-economical route to the target molecule.

Another approach involves the early introduction of the side chain through different coupling strategies. A process described in a patent application involves the preparation of racemic tert-butyl (4E)-5-{4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}3-hydroxy-4-pentenoate, which can then be further elaborated to introduce the second hydroxyl group with the correct stereochemistry. google.com

Stereoselective Synthesis of this compound

The presence of two stereogenic centers in the dihydroxyheptenoate side chain of this compound necessitates the use of stereoselective synthetic methods to ensure the formation of the desired (3R, 5S) diastereomer.

Chiral Auxiliary-Mediated Approaches in Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled.

In the context of this compound synthesis, chiral auxiliaries have been employed to control the stereochemistry of the side chain. For instance, in the synthesis of the key chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, asymmetric reduction of a corresponding keto-ester can be achieved using a chiral reducing agent derived from a chiral auxiliary. While specific examples directly detailing the use of a chiral auxiliary for the full synthesis of this compound are not extensively documented in readily available literature, the principle is well-established in the synthesis of statin side chains. nih.govresearchgate.net

A more common and industrially relevant approach to achieving stereocontrol is through the use of biocatalysis. Enzymes, such as carbonyl reductases, have demonstrated excellent activity and selectivity in the asymmetric synthesis of key chiral intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. nih.gov In one study, a self-sufficient biocatalyst based on a carbonyl reductase was developed for the asymmetric synthesis of this intermediate, achieving high enantioselectivity (>99% e.e.) and yield (98.54%). nih.gov Aldolases, specifically 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), have also been utilized in the enantioselective production of key intermediates for the statin side chain, starting from simple achiral precursors. nih.govacs.org These biocatalytic methods offer a green and highly efficient alternative to traditional chemical methods for establishing the crucial stereocenters of the rosuvastatin side chain.

| Intermediate | Method | Key Feature | Stereochemical Outcome | Reference |

| tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Biocatalysis (Carbonyl Reductase) | Asymmetric reduction of a keto-ester | High enantioselectivity (>99% e.e.) | nih.gov |

| Statin side-chain precursor | Biocatalysis (Aldolase - DERA) | Tandem aldol reaction from achiral starting materials | Installation of two stereogenic centers with high enantiomeric and diastereomeric excess | nih.govacs.org |

Asymmetric Catalysis in Stereoselective Bond Formation

Various catalytic systems have been investigated for the key stereoselective steps in the synthesis of the tert-butyl ester side chain. One of the most crucial transformations is the asymmetric reduction of a ketone to a hydroxyl group, establishing one of the two stereocenters in the diol side chain. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, have been effectively employed for this purpose.

Another key approach involves the use of transition metal catalysts with chiral ligands. For instance, ruthenium catalysts bearing chiral diphosphine ligands like (S)-MeO-Biphep have been utilized in the asymmetric hydrogenation of a β-ketoester intermediate, yielding the desired (3R, 5S)-dihydroxy ester with high diastereoselectivity and enantioselectivity. researchgate.net

The development of organocatalysis has also provided new avenues for the asymmetric synthesis of statin side chains. mdpi.comnih.gov Chiral organic molecules can catalyze key bond-forming reactions, such as aldol additions, with high stereocontrol, offering a metal-free alternative to traditional methods. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems in Asymmetric Synthesis

| Catalyst Type | Key Reaction | Advantages | Disadvantages |

| Chiral Oxazaborolidine (e.g., CBS) | Ketone Reduction | High enantioselectivity, well-established methodology. | Requires stoichiometric amounts of borane, potential for side reactions. |

| Transition Metal Complexes (e.g., Ru-MeO-Biphep) | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity and diastereoselectivity. | Cost of precious metals, sensitivity to air and moisture. |

| Organocatalysts | Aldol Addition | Metal-free, often milder reaction conditions, readily available. | May require higher catalyst loading, substrate scope can be limited. |

Diastereoselective Control in Key Synthetic Intermediates

Achieving the correct relative stereochemistry between the two hydroxyl groups (syn-diol) in the side chain of tert-butyl rosuvastatin is paramount. osi.lvrsc.orgresearchgate.net Various strategies have been developed to exert diastereoselective control during the synthesis of key intermediates.

One common approach involves substrate-controlled diastereoselection, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. researchgate.net For example, the stereochemistry of an existing hydroxyl group can influence the facial selectivity of a subsequent reduction of a nearby ketone.

Another powerful technique is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a reaction and are later removed. osi.lv While effective, this approach can be less atom-economical.

More advanced methods focus on reagent-controlled diastereoselection, where the choice of reagent dictates the stereochemical outcome. For instance, chelation-controlled reductions of β-hydroxy ketones using reagents like diethylmethoxyborane (B30974) followed by sodium borohydride (B1222165) can afford the desired syn-diol with high selectivity. This method relies on the formation of a cyclic intermediate that shields one face of the ketone from attack by the reducing agent.

The Julia-Kocienski olefination has also been employed as a stereoselective method to construct the trans-double bond connecting the pyrimidine core to the side chain, offering good control over the E/Z isomer ratio. wisdomlib.org

Green Chemistry Principles Applied to tert-Butyl Rosuvastatin Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. sigmaaldrich.comijnc.ir The synthesis of tert-butyl rosuvastatin is no exception, with efforts focused on improving sustainability. sigmaaldrich.comijnc.ir

Solvent Selection and Reaction Medium Optimization

Solvents constitute a significant portion of the waste generated in chemical processes. acs.orgskpharmteco.com Therefore, careful solvent selection is a key aspect of greening the synthesis of tert-butyl rosuvastatin. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

Efforts have been made to replace hazardous solvents like chlorinated hydrocarbons and some aprotic polar solvents with greener alternatives. whiterose.ac.uk For example, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) is preferred over tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk Water is also being explored as a reaction medium for certain steps, although the low solubility of organic substrates can be a challenge. researchgate.net Solvent selection guides and tools have been developed to aid chemists in choosing more environmentally benign options. whiterose.ac.ukacsgcipr.org

Table 2: Green Solvent Selection Guide

| Solvent Class | Preferred | Usable | Undesirable |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Tetrahydrofuran (THF) | Diethyl ether, 1,4-Dioxane |

| Hydrocarbons | Heptane, Cyclohexane | Toluene | Hexane, Benzene |

| Alcohols | Ethanol (B145695), Isopropanol | Methanol (B129727) | |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | ||

| Esters | Ethyl acetate, Isopropyl acetate | ||

| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | ||

| Chlorinated | Dichloromethane (DCM) | Chloroform, Carbon tetrachloride |

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwordpress.comkccollege.ac.inmonash.edu Synthetic routes with high atom economy are preferred as they generate less waste. snu.ac.krnih.gov

In the context of tert-butyl rosuvastatin synthesis, this principle favors addition reactions (like hydrogenations) and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. kccollege.ac.in For example, the Wittig reaction, a classical method for olefination, has poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct. scirp.org Alternative methods like the Julia-Kocienski olefination or cross-metathesis reactions can offer improved atom economy. wisdomlib.org

Waste minimization also involves the recycling and reuse of catalysts and solvents. The use of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture is advantageous in this regard.

Process Intensification and Scale-Up Methodologies in tert-Butyl Rosuvastatin Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. osf.ioresearchgate.netmonash.edu This can be achieved through various technologies, including the use of microreactors and continuous flow chemistry. unito.itmdpi.com

Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly exothermic or hazardous reactions. unito.itmdpi.com The scale-up of a continuous process is often simpler and more predictable than for a batch process. mdpi.com

For the synthesis of tert-butyl rosuvastatin, continuous flow technology can be applied to key steps such as the asymmetric hydrogenation or the olefination reaction. This can lead to higher yields, improved purity, and reduced reaction times. unito.it

Spinning disk reactors are another example of process intensification technology that can be applied to certain reactions in the synthesis, offering excellent mixing and heat transfer in a compact design. osf.io These methodologies, when applied to the synthesis of tert-butyl rosuvastatin, can lead to more efficient, cost-effective, and sustainable manufacturing processes on an industrial scale.

Chemistry of Key Precursors and Intermediates to Tert Butylrosuvastatin

Synthesis and Functionalization of Pyrimidine (B1678525) Ring Precursors

The pyrimidine core of rosuvastatin (B1679574) is a highly substituted and functionalized heterocycle. Its synthesis is a multi-step process that begins with simpler, commercially available starting materials. An improved synthesis for the pyrimidine core moiety has been developed as part of efficient routes to rosuvastatin. nih.govrsc.org Key intermediates in the formation of the pyrimidine ring often include compounds that are later elaborated to introduce the necessary substituents, such as the fluorophenyl group, the isopropyl group, and the N-methylmethanesulfonamide side chain. wjpmr.comresearchgate.net

Functionalization of the pyrimidine ring is critical to enable its eventual coupling with the side chain. One of the most common strategies involves the introduction of a formyl group (an aldehyde) at the 5-position of the pyrimidine ring. wjpmr.comresearchgate.net This aldehyde then serves as an electrophilic partner in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to form the crucial carbon-carbon double bond that links the heterocycle to the heptenoate side chain. nih.govscribd.comacs.orgacs.org Alternatively, the pyrimidine core can be functionalized to a phosphonium (B103445) salt to act as the nucleophilic partner in a Wittig reaction. rsc.orgnih.govscribd.comacs.orgacs.org

Stereocontrolled Synthesis of Chiral Side Chain Precursors

The defining feature of the rosuvastatin side chain is the presence of two stereogenic centers at the C3 and C5 positions, which must have a specific (3R, 5S) configuration for biological activity. Numerous strategies have been developed to achieve this stereocontrol, often starting from simple chiral precursors or employing asymmetric reactions. researchgate.net

Industrial preparations have often utilized (S)-epichlorohydrin as a starting material to establish the initial stereocenter. rsc.org More innovative approaches include biocatalytic methods, such as the use of aldolase (B8822740) enzymes like deoxyribose-5-phosphate aldolase (DERA), which can form a 6-carbon intermediate with two stereogenic centers from simple starting materials with high enantiomeric and diastereomeric excess. nih.govgoogle.commdpi.com Another enzymatic approach involves the stereoselective double reduction of a β,δ-diketo ester catalyzed by a diketoreductase. nih.gov

A pivotal intermediate in many synthetic routes to tert-Butylrosuvastatin is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, often referred to as D7. chemicalbook.comscirp.orgqingyunpharm.comsimsonpharma.com This molecule contains the required carbon skeleton and stereochemistry for a significant portion of the side chain, with the 1,3-diol functionality protected as a dimethyl acetal (B89532) (part of the dioxane ring) and the carboxylic acid protected as a tert-butyl ester.

The aldehyde group of this intermediate is its key reactive handle. It readily participates in olefination reactions to connect with the pyrimidine core. The most common derivatization is its reaction with a phosphonium ylide derived from the pyrimidine heterocycle in a Wittig reaction. wjpmr.comscirp.org This reaction forms the (E)-alkene bond that links the two major fragments of the molecule. scirp.org

The synthesis of this aldehyde intermediate itself is a critical process, often starting from tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, which is then oxidized to the desired aldehyde. chemicalbook.com

Table 1: Key Olefination Reactions in this compound Synthesis

| Reaction Type | Pyrimidine Precursor | Side Chain Precursor | Key Reagent/Catalyst | Product Feature |

| Wittig Reaction | Phosphonium Ylide | Aldehyde (e.g., D7) | Base (e.g., n-BuLi, NaHMDS) | (E)-alkene linkage |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) Ester | Aldehyde (e.g., D7) | Base (e.g., NaH, K2CO3) | (E)-alkene linkage |

| Julia-Kocienski Olefination | Sulfone Derivative | Aldehyde (e.g., D7) | Base (e.g., KHMDS, NaHMDS) | High (E)-stereoselectivity |

Beyond the key aldehyde intermediate, other chiral dioxane-containing molecules serve as important precursors. For instance, (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate (B1210297) is a precursor that can be converted into a sulfone and then used in a Julia-Kocienski olefination. google.comgoogle.com The dioxane ring serves as a robust protecting group for the syn-1,3-diol moiety, which is crucial for the biological activity of the final drug. This protecting group is stable to many reaction conditions but can be removed under acidic conditions later in the synthesis.

While direct use of tert-butyl acrylate (B77674) as a primary building block is less commonly cited in the main coupling strategies, derivatives containing the tert-butyl ester are central to the synthesis. The tert-butyl group is a common choice for protecting the carboxylic acid of the side chain due to its steric bulk and its facile removal under acidic conditions without affecting other sensitive functional groups. The entire side-chain precursor, such as (4R-Cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate, is effectively a highly functionalized derivative of a tert-butyl ester. chemicalbook.com

Mechanistic Studies of Intermediate Transformations

The key carbon-carbon bond-forming reaction that unites the pyrimidine and side-chain fragments has been the subject of mechanistic interest to optimize yield and stereoselectivity.

Wittig Reaction : This is one of the most frequently employed methods. scirp.org It involves the reaction of a phosphorus ylide, typically generated from a phosphonium salt of the pyrimidine moiety and a strong base, with the side-chain aldehyde. scribd.comacs.orgacs.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. scirp.org Achieving high (E)-selectivity is a primary goal, which can be influenced by the nature of the ylide, the solvent, and the reaction temperature. acs.orgacs.org

Julia-Kocienski Olefination : This modified Julia olefination offers an alternative with often superior (E)-selectivity. thieme-connect.comresearchgate.net This reaction involves a sulfone derivative of one fragment reacting with an aldehyde of the other in the presence of a base. google.comalfa-chemistry.com The reaction proceeds through the addition of a metalated sulfone to the aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to give the alkene. researchgate.netalfa-chemistry.com This method avoids the formation of triphenylphosphine oxide, which can sometimes complicate purification. google.com

Aldol (B89426) Condensation : Some synthetic approaches utilize an aldol condensation as a key step. researchgate.netdntb.gov.uachegg.com This can be used to build the chiral side chain itself or to couple the two main fragments. researchgate.netresearchgate.net The reaction involves the addition of an enolate to a carbonyl compound, and stereoselectivity can be controlled through the use of chiral auxiliaries, catalysts, or enzymes. google.com

Role of tert-Butoxides in Specific Reaction Steps

Tert-butoxides, particularly potassium tert-butoxide, are strong, non-nucleophilic bases that play a significant role in several synthetic strategies for rosuvastatin intermediates. google.com Their steric bulk prevents them from acting as nucleophiles, making them ideal for promoting elimination reactions or deprotonations where addition is undesired.

In the context of this compound synthesis, potassium tert-butoxide can be used as the base in olefination reactions. google.com For instance, it can be employed to deprotonate the phosphonate ester in a Horner-Wadsworth-Emmons reaction or to facilitate the Julia-Kocienski olefination. google.com The choice of base is critical, and potassium tert-butoxide offers advantages in terms of cost, availability, and safety compared to other strong bases like n-butyllithium or sodium hydride. google.com

Impurity Profiling and Control in Tert Butylrosuvastatin Research

Identification and Characterization of Synthesis-Related Impurities

The manufacturing process of tert-Butylrosuvastatin can introduce a variety of impurities that originate from starting materials, intermediates, and side reactions. Meticulous control over these impurities is paramount to ensure the purity of the final product.

Starting Material Derived Impurities

Impurities present in the starting materials can be carried through the synthetic process and contaminate the final product. Two key starting materials in the synthesis of this compound are 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine and tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate.

Impurities in 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine can arise from its synthesis. For instance, residual starting materials or by-products from the bromination of the corresponding hydroxymethyl precursor could be present. One potential impurity is the unreacted starting material, N-[5-hydroxymethyl-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide chemicalbook.com.

Similarly, the synthesis of tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate can introduce impurities. The oxidation of the corresponding alcohol precursor may not be complete, leading to the presence of residual (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate tert-butyl ester google.com. Over-oxidation can also occur, resulting in the formation of the corresponding carboxylic acid google.com.

A critical aspect of quality control is to analyze these starting materials for known and potential impurities before their use in the synthesis of this compound.

Process-Related Impurities from Intermediates

Throughout the multi-step synthesis of this compound, various intermediates are formed. Incomplete reactions or the presence of impurities in preceding steps can lead to the formation of process-related impurities. For example, in a synthetic route involving a Wittig reaction, the phosphonium (B103445) salt of the pyrimidine (B1678525) heterocycle is a key intermediate. Impurities in this intermediate can lead to the formation of undesired side products nih.govscribd.com.

The purification of intermediates is a crucial step to prevent the carry-over of impurities into the final this compound product. Techniques such as crystallization and chromatography are often employed to ensure the purity of these intermediates google.com.

By-Product Identification from Side Reactions

Side reactions are a common source of impurities in any chemical synthesis. In the context of this compound, the Wittig reaction, a key step in many synthetic routes, is known to generate by-products. One of the major side reactions is the formation of the Z-isomer of the desired E-isomer of the alkene bond, which can be difficult to separate scribd.com. The formation of triphenylphosphine (B44618) oxide as a by-product is also inherent to the Wittig reaction and must be effectively removed during purification.

Another potential side reaction is the epimerization of chiral centers, which can lead to the formation of diastereomers. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize the formation of these by-products.

Stereochemical Impurity Analysis and Enantiomeric Excess Determination

This compound possesses two chiral centers at the 3- and 5-positions of the heptenoate side chain, leading to the possibility of four stereoisomers. The desired isomer is the (3R, 5S)-enantiomer. The presence of other stereoisomers, such as the (3S, 5R)-enantiomer (the enantiomer of the desired product) and the (3R, 5R) and (3S, 5S)-diastereomers, are considered impurities derpharmachemica.com.

The control of stereochemistry during the synthesis is critical. The reduction of the 5-keto group to a hydroxyl group is a key stereoselective step. The use of specific reducing agents, such as diethylmethoxyborane (B30974) in combination with sodium borohydride (B1222165), is employed to achieve high diastereoselectivity google.com. However, small amounts of the undesired diastereomers can still be formed google.com.

The determination of enantiomeric excess and the quantification of diastereomeric impurities are essential for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Methods have been developed using chiral stationary phases, such as Chiralpak IB, to separate and quantify the different stereoisomers of rosuvastatin (B1679574) and its derivatives nih.gov.

Chemical Degradation Product Profiling and Elucidation of Degradation Pathways

This compound, like any pharmaceutical compound, is susceptible to degradation under various stress conditions such as heat, light, humidity, and acidic or basic environments. Understanding the degradation pathways and identifying the resulting degradation products is crucial for establishing the stability of the compound and for developing stable formulations.

One of the primary degradation pathways for rosuvastatin and its esters is the intramolecular cyclization (lactonization) of the hydroxy acid side chain to form Rosuvastatin lactone derpharmachemica.comgoogle.comresearchgate.net. This degradation can be accelerated by acidic conditions researchgate.net.

Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products. These studies involve exposing this compound to harsh conditions and analyzing the resulting mixture using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradants nih.govresearchgate.netresearchgate.net. Other potential degradation products include oxidation products and isomers formed under photolytic conditions google.com.

Development of Impurity Standards for Analytical Research

The accurate identification and quantification of impurities in this compound rely on the availability of well-characterized impurity reference standards. These standards are synthesized and purified to a high degree and are used to validate analytical methods and to accurately quantify the levels of impurities in production batches.

The synthesis of known and potential impurities is a critical aspect of pharmaceutical research and development. For instance, specific stereoisomers or degradation products are intentionally synthesized to serve as reference markers in analytical methods magtechjournal.com. The availability of these standards is essential for regulatory compliance and for ensuring the quality and safety of the final drug product nbinno.comnbinno.comsynthinkchemicals.com. Companies specializing in pharmaceutical reference standards often provide a range of rosuvastatin-related impurities, including this compound and its potential process-related and degradation impurities synzeal.com.

Computational Chemistry and Mechanistic Insights for Tert Butylrosuvastatin Chemistry

Quantum Chemical Studies on Reaction Mechanisms and Transition State Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms and characterizing the transition states involved in the synthesis of rosuvastatin (B1679574) and its intermediates. These studies provide a molecular-level understanding of reaction pathways, helping to rationalize experimental observations and guide the optimization of reaction conditions.

One area of focus has been the synthesis of the chiral side chain, a common structural feature of many statins. For instance, theoretical studies have investigated the proline-catalyzed aldol (B89426) reaction, a potential route to key chiral synthons. These studies have examined the influence of solvents on the reaction's conversion rate and stereoselectivity, revealing that a hydroalcoholic medium can lead to a more stable six-membered transition state structure through strong hydrogen bonding. This stabilization is crucial for achieving high conversion rates.

Furthermore, DFT calculations have been employed to understand the stereoselectivity of key reduction steps in the synthesis of the rosuvastatin side chain. The reduction of a δ-hydroxy β-ketoester intermediate is a critical step that establishes one of the chiral centers. Computational models can predict which reducing agents and conditions will favor the desired syn-diol product by calculating the energies of the different possible transition states. researchgate.net

While specific DFT studies on the final coupling steps to form tert-butyl rosuvastatin are not widely published, the principles derived from the study of its precursors are directly applicable. These computational approaches can be used to model the Wittig-type olefination or other coupling reactions used to attach the side chain to the pyrimidine (B1678525) core, providing insights into the reaction's energetics and potential side reactions.

Molecular Dynamics Simulations for Conformational Analysis of tert-Butylrosuvastatin

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of flexible molecules like tert-butyl rosuvastatin. These simulations provide insights into the molecule's behavior in different environments, which can influence its reactivity and physical properties.

A study on amorphous rosuvastatin calcium, the active drug form, utilized solid-state Nuclear Magnetic Resonance (NMR) spectroscopy combined with calculations of steric hindrances to investigate molecular reorientations. researchgate.netnih.gov This research revealed rich internal reorientational dynamics, including the movement of the four methyl groups and the isopropyl group. researchgate.netnih.gov The energy barriers for these reorientations were found to be dependent on the E/Z isomerism and the presence of water. researchgate.netnih.gov Although this study was on the calcium salt, the findings regarding the mobility of the pyrimidine and isopropyl groups are relevant to the conformational behavior of tert-butyl rosuvastatin.

MD simulations can also be used to study the aggregation and solvation of statins in different solvents. A study on simvastatin, another member of the statin family, combined experimental solubility measurements with MD simulations to understand the balance between the tendency of the solute to aggregate and the solvent's ability to solvate it. ulisboa.pt Such insights are valuable for understanding the solubility and crystallization behavior of tert-butyl rosuvastatin during its synthesis and purification.

Prediction and Rationalization of Stereochemical Outcomes

The stereochemistry of the dihydroxyheptenoate side chain is paramount for the biological activity of rosuvastatin. Computational methods play a crucial role in both predicting and rationalizing the stereochemical outcomes of the synthetic steps involved in creating this chiral side chain.

The synthesis of the statin side chain often involves the stereoselective reduction of a β-ketoester. researchgate.net Computational modeling can be used to understand the mechanism of this reduction. For example, in the presence of a chelating agent, the substrate can form a cyclic intermediate with the reducing agent, and the preferred direction of hydride attack can be predicted by analyzing the energies of the different transition state conformations. This allows for the rational selection of reducing agents and conditions to achieve the desired syn-diol stereochemistry. researchgate.net

Enzymatic reactions are also widely used to set the stereocenters of the rosuvastatin side chain. nih.gov Computational tools can aid in the selection and engineering of enzymes with the desired stereoselectivity. quantumzyme.com Molecular docking and MD simulations can be used to model the binding of a substrate within the enzyme's active site, and quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reaction mechanism and identify the structural features that control stereoselectivity. quantumzyme.com

For the final product, computational methods like the DP4 (diastereomer population analysis) protocol, which uses DFT-calculated NMR chemical shifts, have been shown to be effective in determining the relative stereochemistry of complex molecules, including rosuvastatin. nih.gov This method can be a powerful tool for confirming the stereochemical integrity of tert-butyl rosuvastatin.

In Silico Screening and Design of Modified Reaction Pathways

In silico methods are increasingly being used to screen for new enzymes and design modified reaction pathways for the synthesis of pharmaceuticals, including rosuvastatin and its intermediates. These computational approaches can accelerate the development of more efficient, sustainable, and cost-effective manufacturing processes.

The enzymatic synthesis of the chiral side chain of statins is a prime example of where in silico methods have been applied. nih.govnih.gov Databases of enzymes can be screened computationally to identify candidates that are likely to catalyze a desired reaction with high stereoselectivity. Molecular docking and MD simulations can be used to predict how a substrate will bind to an enzyme's active site, and this information can be used to guide protein engineering efforts to improve the enzyme's performance. quantumzyme.com

For instance, researchers have used computational tools to engineer transaminases for the synthesis of chiral amines, which are valuable building blocks for many pharmaceuticals. quantumzyme.com By identifying key amino acid residues in the enzyme's active site that control substrate specificity and stereoselectivity, it is possible to create mutant enzymes with improved properties for a specific application. quantumzyme.com

In the context of tert-butyl rosuvastatin, in silico methods could be used to design novel, more convergent synthetic routes. For example, computational tools could be used to explore alternative coupling reactions for joining the pyrimidine core and the side chain, or to identify new enzymes that can catalyze key steps in the synthesis with higher efficiency and selectivity. The development of a mathematical model for a cascade enzymatic synthesis of a statin side chain precursor demonstrates the power of computational modeling in optimizing complex reaction sequences. nih.gov

Synthesis and Characterization of Novel Tert Butylrosuvastatin Derivatives and Analogs

Rational Design Principles for tert-Butylrosuvastatin Derivatives

The design of novel this compound derivatives is guided by established structure-activity relationships of statins, which are inhibitors of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. The primary goal is to modulate the potency, selectivity, and pharmacokinetic profile of the parent molecule. Key areas of the this compound structure targeted for modification include the pyrimidine (B1678525) core, the N-methylmethanesulfonamide group, and the dihydroxyheptenoate side chain.

Modification of the Pyrimidine Core: The central pyrimidine ring is a key feature for interaction with the active site of HMG-CoA reductase. Modifications in this region aim to enhance binding affinity and selectivity. For instance, the introduction of different substituents on the pyrimidine ring can alter its electronic and steric properties, potentially leading to improved interactions with the enzyme.

Alterations to the Heptenoate Side Chain: The dihydroxyheptenoate side chain mimics the structure of the natural substrate of HMG-CoA reductase. Modifications to this chain, such as altering the stereochemistry of the hydroxyl groups or changing the length of the carbon chain, are critical for understanding the precise structural requirements for optimal enzyme inhibition.

The overarching principle is to create a library of compounds with systematic variations to probe the chemical space around the parent molecule. This allows for a detailed understanding of how specific structural changes influence biological activity, ultimately guiding the design of more effective and safer therapeutic agents.

Synthetic Strategies for Constructing Derivative Libraries

The construction of derivative libraries of this compound relies on robust and versatile synthetic methodologies. Combinatorial chemistry and parallel synthesis approaches are often employed to efficiently generate a large number of analogs.

A common strategy involves the synthesis of a common intermediate that can be readily diversified in the final steps. For instance, a key pyrimidine-containing building block can be synthesized on a large scale and then reacted with a variety of side-chain precursors to generate a library of derivatives with different side-chain modifications.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are pivotal in coupling the pyrimidine core with the side chain. unesp.br These reactions allow for the stereoselective formation of the crucial trans-alkene bond in the rosuvastatin (B1679574) backbone. By employing a library of different phosphonium (B103445) ylides or phosphonate (B1237965) esters, a diverse range of side-chain analogs can be synthesized.

Another key strategy involves the modification of the N-methylmethanesulfonamide group. This can be achieved by reacting the corresponding amine precursor with a library of different sulfonyl chlorides, leading to a series of derivatives with varying sulfonamide substituents.

The synthesis of these derivative libraries is often carried out using automated or semi-automated platforms to increase throughput and efficiency. Each synthesized derivative is then purified and characterized before being subjected to biological screening.

Stereochemical Considerations in Derivative Synthesis

The biological activity of rosuvastatin is highly dependent on its stereochemistry. Specifically, the (3R, 5S) configuration of the dihydroxyheptenoate side chain is essential for potent HMG-CoA reductase inhibition. Therefore, the synthesis of this compound derivatives must be carefully controlled to ensure the desired stereochemical outcome.

Stereoselective synthesis is achieved through various methods, including the use of chiral starting materials, chiral catalysts, and stereoselective reactions. For example, the synthesis of the side chain often starts from a chiral precursor that already contains the desired stereocenters.

Asymmetric reductions are also commonly employed to establish the correct stereochemistry of the hydroxyl groups. Enzymes and chiral reducing agents are used to selectively reduce a ketone precursor to the desired alcohol with high enantiomeric excess.

The stereochemical purity of the synthesized derivatives is a critical quality attribute and is rigorously assessed using chiral chromatography and other analytical techniques. The presence of diastereomers or enantiomers can significantly impact the biological activity and safety profile of the final compound.

Comprehensive Analytical Characterization of Novel Derivatives

The comprehensive analytical characterization of novel this compound derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the derivatives, confirming their elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecules, which can provide further structural information.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the primary method used to assess the purity of the synthesized derivatives. Chiral HPLC methods are specifically developed to separate and quantify stereoisomers.

Illustrative Analytical Data for a Novel this compound Derivative:

The following tables provide representative analytical data for a hypothetical novel this compound derivative where the N-methyl group of the sulfonamide has been replaced with an N-ethyl group.

Table 1: Representative ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.70 | d | 2H | Aromatic CH |

| 7.15 | t | 2H | Aromatic CH |

| 6.50 | dd | 1H | Vinylic CH |

| 5.50 | dd | 1H | Vinylic CH |

| 4.40 | m | 1H | CH-OH |

| 4.20 | m | 1H | CH-OH |

| 3.50 | q | 2H | N-CH₂-CH₃ |

| 3.40 | s | 3H | SO₂-CH₃ |

| 2.50 | m | 2H | CH₂-COO |

| 1.50 | s | 9H | C(CH₃)₃ |

| 1.25 | d | 6H | CH(CH₃)₂ |

| 1.20 | t | 3H | N-CH₂-CH₃ |

Table 2: Representative Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) |

|---|---|---|

| [M+H]⁺ | 552.2490 | 552.2485 |

| [M+Na]⁺ | 574.2310 | 574.2303 |

Q & A

Q. Q. How can tert-Butylrosuvastatin research be integrated with computational chemistry to predict metabolite profiles?

Q. Q. What ethical considerations apply when translating tert-Butylrosuvastatin findings from preclinical to clinical research?

Q. Q. How can researchers validate tert-Butylrosuvastatin’s proposed mechanistic pathways using multi-omics approaches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.